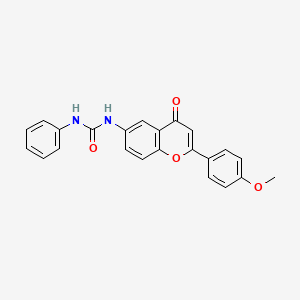
1-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)-3-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)-3-phenylurea is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is commonly referred to as MOC-U, and it has been synthesized using different methods. The purpose of
Aplicaciones Científicas De Investigación
Organic Synthesis and Catalysis
A study explored the synthesis and characterization of novel polystyrene-supported TBD catalysts for environmentally friendly organic synthesis. These catalysts were utilized in Michael additions of 4-hydroxycoumarin to α,β-unsaturated ketones, facilitating the synthesis of Warfarin™ and its analogues. The process demonstrated high conversion yields and showcased the catalysts' reusability without significant loss of activity, highlighting their potential for sustainable organic synthesis processes (Alonzi et al., 2014).
Antibacterial Activity
Research on synthesized new derivatives of 4-hydroxy-chromen-2-one, including compounds with the 4-methoxyphenyl moiety, demonstrated significant antibacterial activity. These compounds were evaluated against bacterial strains like Staphylococcus aureus, E. coli, and Bacillus cereus, showing high levels of bacteriostatic and bactericidal activity. The study suggests the potential of these compounds in developing new antibacterial agents (Behrami & Dobroshi, 2019).
Mecanismo De Acción
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes in the body .
Mode of Action
Based on its structural similarity to other compounds, it may interact directly with its targets, leading to changes in their function .
Biochemical Pathways
Compounds with similar structures have been implicated in various biochemical pathways, including the base excision repair (ber) pathway and the naphthalene catabolic pathway .
Pharmacokinetics
Compounds with similar structures have shown varied pharmacokinetic profiles .
Result of Action
Compounds with similar structures have shown a range of effects, including the degradation of fibronectin, laminin, gelatins of type i, iii, iv, and v; collagens iii, iv, x, and ix, and cartilage proteoglycans .
Propiedades
IUPAC Name |
1-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4/c1-28-18-10-7-15(8-11-18)22-14-20(26)19-13-17(9-12-21(19)29-22)25-23(27)24-16-5-3-2-4-6-16/h2-14H,1H3,(H2,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLWURHKGBOSJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-Chlorophenyl)-7-(3-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2893865.png)
![(Z)-ethyl 2-(6-methyl-2-((3,4,5-trimethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2893866.png)
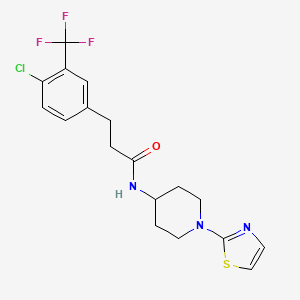
![1-(3-Chlorophenyl)-4-(pyridin-3-ylmethylsulfanyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B2893869.png)
![3-((4-Fluorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2893870.png)
![1-(benzo[d]isoxazol-3-yl)-N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)methanesulfonamide](/img/structure/B2893873.png)
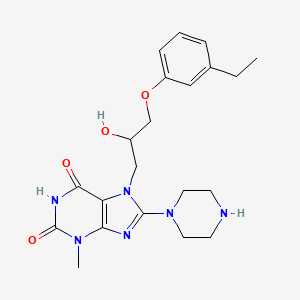
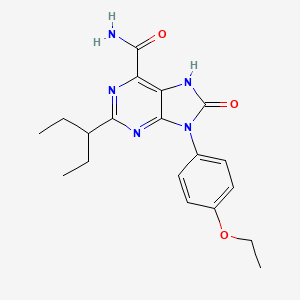
![4-[[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]-2-cyclopropyl-1,3-thiazole](/img/structure/B2893876.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2893877.png)
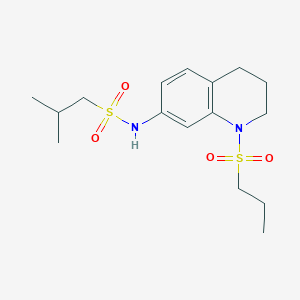
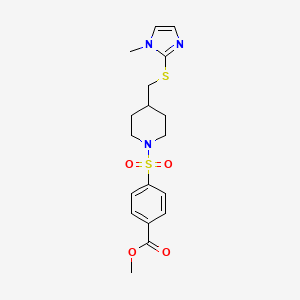
![3-[(2,5-dimethylphenyl)sulfonyl]-N-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2893884.png)
![3-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]piperidin-2-one](/img/structure/B2893886.png)